

"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" potential biological activity

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Compound of Interest

Compound Name: *Methyl 2-(4-bromophenyl)-2-hydroxyacetate*

CAS No.: 127709-20-0

Cat. No.: B3039702

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Technical Monograph: Methyl 2-(4-bromophenyl)-2-hydroxyacetate A Versatile Chiral Scaffold for Asymmetric Synthesis & Drug Discovery

Part 1: Executive Summary & Strategic Value

Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate) represents a high-value "bifunctional pharmacophore" in modern medicinal chemistry. Unlike simple building blocks, this molecule possesses two orthogonal reactive sites—an aryl bromide and an

-hydroxy ester—that allow for divergent synthesis strategies.

For drug development professionals, this compound is not merely a reagent but a gateway scaffold. It serves as the structural foundation for two major therapeutic classes:

- **-Adrenergic Agonists/Antagonists:** The phenyl-ethanolamine backbone is the core pharmacophore for bronchodilators (e.g., Salmeterol analogs) and beta-blockers.

- Biaryl NSAIDs & Cox-2 Inhibitors: The bromine substituent enables Suzuki-Miyaura cross-coupling to generate biaryl systems found in anti-inflammatory agents.

This guide details the biological potential, enzymatic resolution protocols, and synthetic utility of this compound, moving beyond basic properties to application-ready workflows.

Part 2: Chemical Profile & Structural Activity Relationship (SAR)

The biological and synthetic potential of Methyl 4-bromomandelate is dictated by its three distinct functional regions.

Functional Group	Synthetic Utility	Biological/SAR Implication
Aryl Bromide (C-4)	Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).	Allows extension of the lipophilic tail, critical for potency in -agonists and membrane permeability.
-Hydroxy Group	Hydrogen bond donor; chiral center.	Critical for receptor binding affinity. The (R)-enantiomer is often the eutomer (active form) in adrenergic drugs.
Methyl Ester	Precursor to amides, acids, or alcohols.	Modulates solubility; hydrolysis yields the free acid used as a Chiral Resolving Agent (CRA).

Part 3: Biocatalytic Upgrading (Enzymatic Kinetic Resolution)

The biological activity of mandelic acid derivatives is highly stereodependent. For instance, the (R)-enantiomer of related beta-agonists is typically responsible for bronchodilation, while the (S)-enantiomer may cause adverse effects.

Therefore, obtaining the enantiopure form of Methyl 4-bromomandelate is a critical first step. We utilize an Enzymatic Kinetic Resolution (EKR) protocol using *Candida antarctica* Lipase B (CALB), which is superior to chemical resolution due to mild conditions and high enantiomeric excess (

).

Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (R)-Methyl 4-bromomandelate with

.

Reagents:

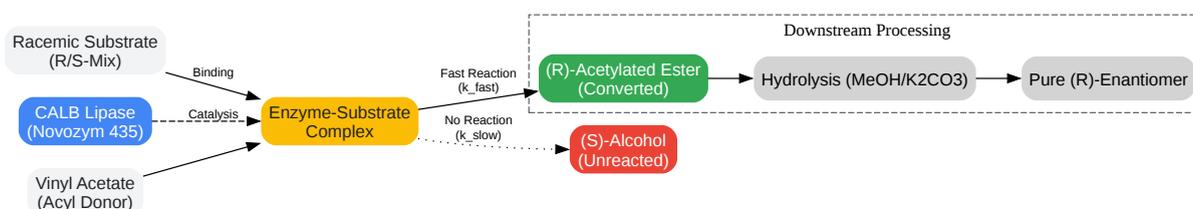
- Racemic **Methyl 2-(4-bromophenyl)-2-hydroxyacetate** (eq)
- Vinyl Acetate (Acyl donor, eq)
- Immobilized CALB (e.g., Novozym 435,)
- Solvent: Diisopropyl ether (DIPE) or Toluene (Anhydrous)

Workflow:

- Dissolution: Dissolve the racemic substrate in DIPE (M concentration).
- Initiation: Add Vinyl Acetate and immobilized CALB. Incubate at with orbital shaking (rpm).

- Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column). The enzyme selectively acetylates the (R)-enantiomer.
- Termination: Stop reaction at conversion (approx. 24–48 hours) by filtering off the enzyme.
- Separation: The mixture now contains (R)-acetylated ester and (S)-unreacted alcohol. Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
- Hydrolysis: Chemically hydrolyze the (R)-acetate (using) to yield pure (R)-Methyl 4-bromomandelate.

Mechanistic Insight: The "catalytic serine" triad of CALB preferentially attacks the (R)-enantiomer due to steric constraints in the enzyme's active site, allowing the (S)-enantiomer to remain unreacted.



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Caption: Kinetic resolution workflow separating the (R)-enantiomer via selective acetylation.

Part 4: Synthetic Utility in Drug Discovery

Once resolved, Methyl 4-bromomandelate serves as a versatile starting material. Its primary utility lies in two distinct pathways: Suzuki Coupling (for biaryl scaffolds) and Amidation (for ethanolamine drugs).

Pathway A: Synthesis of Biaryl Scaffolds (Suzuki-Miyaura)

The bromine at the para position is highly activated for Palladium-catalyzed coupling. This is essential for synthesizing biaryl-linked NSAIDs or modifying the lipophilicity of the mandelic acid scaffold for use in biodegradable polymers (e.g., functionalized polyesters).

- Reaction: Methyl 4-bromomandelate + Aryl Boronic Acid

Methyl 4-(aryl)mandelate.

- Application: This motif is found in advanced Cox-2 inhibitors and specialized biodegradable drug-eluting polymers [1][2].

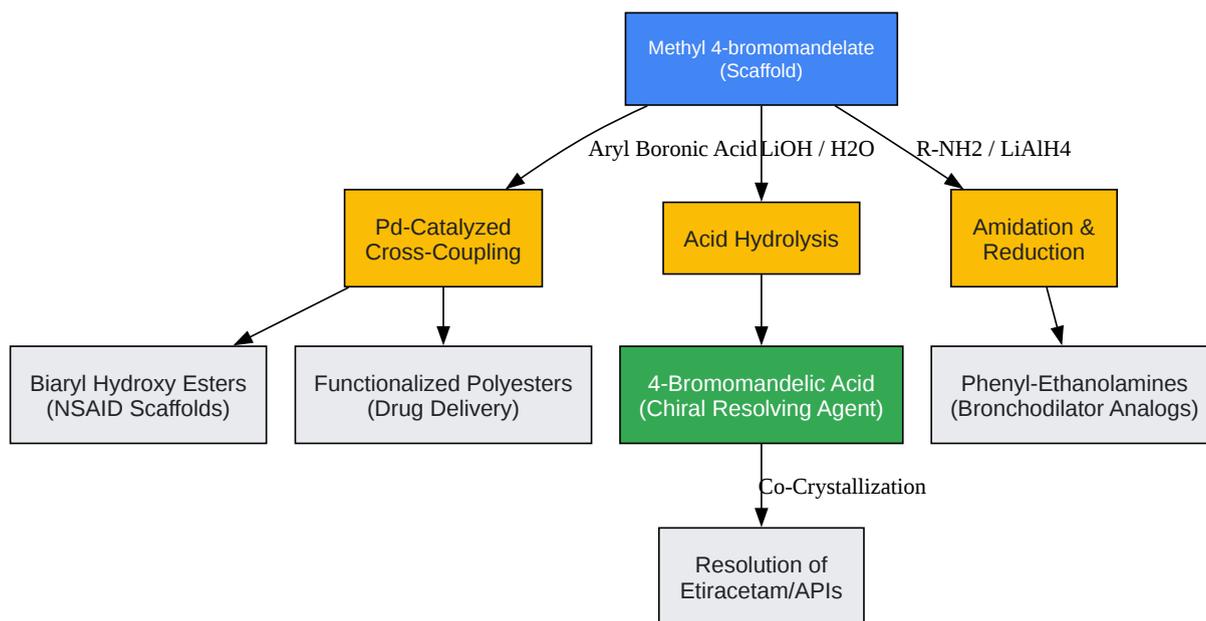
Pathway B: Synthesis of Adrenergic Ethanolamines

This is the most direct pharmaceutical application. The ester is converted to an amide and then reduced to form the ethanolamine backbone characteristic of drugs like Octopamine analogs or Salmeterol-type bronchodilators.

- Step 1 (Amidation): React ester with a lipophilic amine (e.g., 6-phenylhexylamine).
- Step 2 (Reduction): Reduce the amide/ester using
or Borane-DMS to yield the amino-alcohol.
- Step 3 (Functionalization): The bromine can be retained or substituted to fine-tune receptor selectivity (

vs

).



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Caption: Divergent synthesis map showing the transformation of the scaffold into three distinct chemical classes.

Part 5: Direct Biological & Analytical Utility

Beyond its role as an intermediate, the free acid form (4-bromomandelic acid) has significant utility as a Chiral Resolving Agent (CRA).

Case Study: Resolution of Etiracetam Recent research has validated 4-bromomandelic acid as a highly specific co-former for the resolution of Etiracetam (an antiepileptic drug precursor).

- Mechanism: Enantiospecific co-crystallization.[1] The (S)-4-bromomandelic acid forms a stable crystal lattice exclusively with (S)-Etiracetam, allowing for physical separation of the

enantiomers from a racemic mixture [3].

- Significance: This provides a non-chromatographic, scalable method for purifying API enantiomers, a critical process in "Green Chemistry" manufacturing.

References

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Sources

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